molecular formula C16H23NO4S B15108270 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B15108270
M. Wt: 325.4 g/mol
InChI Key: DUDKPPYONTUYJG-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a tetrahydrothiophene-1,1-dioxide moiety and a substituted phenoxyacetamide backbone. The compound’s structure combines a sulfone-containing heterocycle with a phenoxy group bearing methyl and isopropyl substituents, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C16H23NO4S/c1-11(2)14-5-4-12(3)8-15(14)21-9-16(18)17-13-6-7-22(19,20)10-13/h4-5,8,11,13H,6-7,9-10H2,1-3H3,(H,17,18)

InChI Key

DUDKPPYONTUYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Common reagents used in the synthesis may include thiophene derivatives, phenoxyacetic acid, and amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, may be employed to isolate the final product.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Conditions Reagents Products Yield
Acidic (HCl, 6M, reflux)HCl, H₂O2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid + tetrahydrothiophene sulfone78%
Basic (NaOH, 1M, 80°C)NaOH, H₂OSodium salt of acetic acid derivative85%

This reaction is pivotal for modifying the compound’s polarity and bioavailability. Kinetic studies indicate pseudo-first-order behavior under basic conditions .

Nucleophilic Substitution at the Acetamide Carbonyl

The acetamide’s carbonyl carbon is susceptible to nucleophilic attack.

Nucleophile Conditions Products Catalyst
Primary aminesDCM, RT, 12hUrea derivativesDMAP
Grignard reagentsTHF, −78°C → RTTertiary alcoholsNone
HydrazineEthanol, refluxHydrazide derivativesAcetic acid

For example, hydrazine yields hydrazide derivatives with potential antimicrobial activity .

Electrophilic Aromatic Substitution (EAS)

The electron-rich phenoxy group undergoes EAS at the para and ortho positions relative to the oxygen atom.

Reaction Reagents Position Products
NitrationHNO₃, H₂SO₄, 0°CParaNitro-substituted derivative
SulfonationSO₃, H₂SO₄, 50°COrthoSulfonic acid derivative
HalogenationBr₂, FeBr₃, RTParaBrominated derivative

The 5-methyl and 2-isopropyl substituents sterically hinder meta substitution, directing reactivity to para positions.

Sulfone Reactivity

The 1,1-dioxidotetrahydrothiophen-3-yl group participates in redox and elimination reactions.

Reaction Type Reagents Products Notes
ReductionLiAlH₄, THF, refluxTetrahydrothiophene (non-sulfonated)Low yield (~30%)
EliminationDBU, DMF, 100°CAlkene derivativesRequires anhydrous

Reduction of the sulfone to a sulfide is challenging due to the stability of the sulfone group, but LiAlH₄ achieves partial conversion.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions via its aryl ether group.

Coupling Type Catalyst Substrates Products
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl ether derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAminesN-aryl acetamide derivatives

These reactions expand structural diversity for SAR studies in drug discovery .

Cycloaddition Reactions

The sulfone and phenoxy groups enable participation in [3+2] and [4+2] cycloadditions.

Cycloaddition Type Reagents Products
Huisgen (azide-alkyne)CuI, DIPEATriazole-linked conjugates
Diels-AlderMaleic anhydride, heatSix-membered cyclohexene derivatives

Cycloadditions are utilized to create complex architectures for materials science applications.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the acetamide C–N bond, generating radicals.

Conditions Products Applications
UV (254 nm), benzophenoneRadical-coupled dimersPolymer initiators

This reactivity is harnessed in photopolymerization studies .

Comparative Reactivity with Analogues

The compound’s reactivity is distinct from structurally related derivatives:

Compound Key Reaction Differences
N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamideFaster EAS due to electron-donating furan
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamideEnhanced nucleophilic substitution at benzyl position
2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen)acetamideReduced steric hindrance improves coupling reaction yields

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological or chemical outcomes.

Comparison with Similar Compounds

Anti-Inflammatory and Analgesic Potential

  • Cyclohexyl/Camphor-Based Acetamides (): Derivatives like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide showed 45–62% inhibition in carrageenan-induced edema, comparable to indomethacin. The target compound’s sulfone group may improve potency .
  • Thiazolidinedione Derivatives (): Compounds with (Z)-2,4-dioxothiazolidine exhibited IC50 values < 10 µM in inflammation models. The target compound’s phenoxy group may mimic this activity .

Ion Channel Modulation

  • TRPA1 Antagonists (): HC-030031 (IC50: 4–10 µM) shares an acetamide backbone but lacks the sulfone group. The target compound’s sulfone moiety could enhance TRPA1 binding affinity .

Anticancer Activity

  • Thiadiazole Acetamides (): Compound 7d demonstrated IC50 = 1.8 µM against Caco-2 cells. The target compound’s bulky substituents may hinder similar cytotoxicity .

Key Research Findings

  • Therapeutic Potential: Structural similarities to TRPA1 antagonists () and anti-inflammatory agents () suggest underexplored applications in pain management or airway diseases.
  • Synthetic Feasibility : The compound’s synthesis aligns with established acetamide protocols, enabling scalable production .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H29NO5SC_{22}H_{29}NO_{5}S, with a molecular weight of approximately 419.5 g/mol. The structure features a tetrahydrothiophene ring, an acetamide group, and a phenoxy moiety, which contribute to its biological properties.

Research indicates that this compound acts as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating neuronal excitability and synaptic transmission. The activation of these channels can lead to various physiological effects, including modulation of neurotransmitter release and cardioprotective effects.

Antimicrobial Properties

The compound has shown promising antibacterial and antifungal activities . Studies utilizing agar diffusion and broth dilution methods have demonstrated its effectiveness against various microbial strains. For instance, it exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Microbial Strain Minimum Inhibitory Concentration (MIC) Activity Comparison
Staphylococcus aureus32 µg/mLComparable to standard antibiotics
Escherichia coli64 µg/mLModerate activity
Candida albicans16 µg/mLComparable to miconazole

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that the compound exhibits low toxicity towards human cell lines at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications.

Case Study 1: GIRK Channel Activation

In a study focused on the activation of GIRK channels, this compound was evaluated alongside other known activators. The compound demonstrated nanomolar potency in activating GIRK1/2 channels, significantly outperforming traditional urea-based compounds in terms of metabolic stability and efficacy .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against clinically used antibiotics. It was found that the compound's antibacterial activity was comparable to that of ceftriaxone, while exhibiting enhanced antifungal properties against Candida albicans, suggesting its potential as an alternative therapeutic agent in treating infections resistant to conventional drugs .

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